molecular formula C14H10Cl2N4 B1441002 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine CAS No. 35252-49-4

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine

Cat. No.: B1441002
CAS No.: 35252-49-4
M. Wt: 305.2 g/mol
InChI Key: MCHWEIQXYXLNES-UHFFFAOYSA-N
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Description

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with a benzyl group and a triazine ring substituted with two chlorine atoms. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 1-benzyl-1H-pyrrole with 4,6-dichloro-1,3,5-triazine under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the triazine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The pyrrole ring can undergo oxidation to form pyrrole-2,5-dione derivatives or reduction to form dihydropyrrole derivatives.

    Coupling Reactions: The benzyl group can participate in coupling reactions such as Suzuki or Heck coupling to introduce additional functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, thiols, or alkoxides in the presence of a base (e.g., triethylamine) and an organic solvent (e.g., dichloromethane).

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of a base and an organic solvent.

Major Products

    Nucleophilic Substitution: Substituted triazine derivatives with various functional groups.

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Dihydropyrrole derivatives.

    Coupling Reactions: Benzyl-substituted derivatives with additional functional groups.

Scientific Research Applications

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of diseases such as cancer and HIV.

    Industry: Utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, in the context of its antiviral activity, the compound may inhibit the function of viral enzymes such as integrase or reverse transcriptase, thereby preventing the replication of the virus. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acids: These compounds are also studied for their antiviral properties and have a similar pyrrole-based structure.

    1-Benzyl-1H-pyrrole derivatives: These compounds share the pyrrole ring and benzyl group but differ in the substituents on the ring.

Uniqueness

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is unique due to the presence of the triazine ring with two chlorine atoms, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

Overview

2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is a compound that has gained attention in various fields due to its unique chemical structure and potential biological activities. This compound consists of a pyrrole ring substituted with a benzyl group and a triazine ring that contains two chlorine atoms. The distinct structural features contribute to its reactivity and biological properties, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction between 1-benzyl-1H-pyrrole and 4,6-dichloro-1,3,5-triazine. This reaction is usually conducted in organic solvents like dichloromethane or tetrahydrofuran with a base such as triethylamine to facilitate nucleophilic substitution. The process can be optimized for industrial production using continuous flow methods to enhance yield and efficiency.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. The compound exhibits significant activity against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Antiviral Activity

The compound's antiviral properties have also been explored. It is believed to inhibit viral replication by targeting specific viral enzymes such as integrase and reverse transcriptase. This mechanism of action is critical for its potential application in treating viral infections like HIV .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer activity. It has been evaluated against several cancer cell lines, including MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The compound induces apoptosis in cancer cells by modulating apoptotic pathways and increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the triazine ring and the pyrrole moiety can significantly influence biological activity. For example, variations in substituents on the benzyl group have been shown to enhance or reduce efficacy against specific targets .

Case Studies

A notable case study involved the evaluation of a series of triazine derivatives where this compound was compared with other triazine analogs. The study found that this compound exhibited superior antiproliferative activity in several cancer cell lines compared to other derivatives tested under similar conditions .

Comparative Analysis

Compound NameAntimicrobial Activity (MIC)Antiviral ActivityAnticancer Activity
This compoundComparable to ciprofloxacinEffective against HIVInduces apoptosis in MGC-803 cells
5-(4-Fluorobenzyl)-1H-pyrazoleHigher MIC valuesModerateModerate
6-(Phenyl)-4-(trifluoromethyl)-1H-pyrazoleLower MIC valuesLowLow

Properties

IUPAC Name

2-(1-benzylpyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4/c15-13-17-12(18-14(16)19-13)11-7-4-8-20(11)9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHWEIQXYXLNES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2C3=NC(=NC(=N3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694743
Record name 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35252-49-4
Record name 2-(1-Benzyl-1H-pyrrol-2-yl)-4,6-dichloro-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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